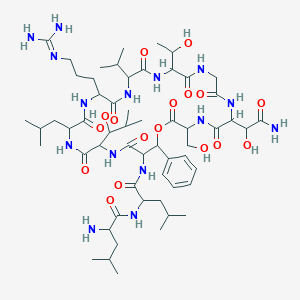![molecular formula C7H4Cl2N2 B053981 2,6-ジクロロイミダゾ[1,2-a]ピリジン CAS No. 112581-60-9](/img/structure/B53981.png)
2,6-ジクロロイミダゾ[1,2-a]ピリジン
概要
説明
2,6-Dichloroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the imidazo[1,2-A]pyridine ring system. It has a molecular formula of C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.
科学的研究の応用
2,6-Dichloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antiviral, antibacterial, and anticancer agents.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biochemical pathways.
Industrial Applications: The compound is used in the production of agrochemicals and pharmaceuticals, enhancing the efficacy and selectivity of these products.
作用機序
Target of Action
The primary target of 2,6-Dichloroimidazo[1,2-A]pyridine and its derivatives are cancer cells, particularly those with the KRAS G12C mutation . This mutation is prevalent in many types of cancer, making it a significant target for anticancer agents .
Mode of Action
2,6-Dichloroimidazo[1,2-A]pyridine interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells . The compound’s mode of action is further enhanced by its ability to undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The compound affects the KRAS pathway, a critical signaling pathway in cells . By inhibiting the KRAS G12C mutation, 2,6-Dichloroimidazo[1,2-A]pyridine disrupts the normal functioning of this pathway, leading to the death of cancer cells .
Result of Action
The primary result of 2,6-Dichloroimidazo[1,2-A]pyridine’s action is the inhibition of cancer cell growth . In particular, the compound has shown potent anticancer activity against cells with the KRAS G12C mutation . This makes it a promising candidate for the treatment of cancers associated with this mutation.
生化学分析
Cellular Effects
They influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloroimidazo[1,2-A]pyridine is not well-established. Imidazo[1,2-a]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It’s possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine with formamide under acidic conditions to form the imidazo[1,2-A]pyridine ring . Another approach includes the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to introduce various substituents at specific positions on the imidazo[1,2-A]pyridine scaffold .
Industrial Production Methods: Industrial production of 2,6-Dichloroimidazo[1,2-A]pyridine often employs large-scale batch processes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions: 2,6-Dichloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 6th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazo[1,2-A]pyridine ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce aryl or alkyl groups at specific positions on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives with potential biological and pharmacological activities .
類似化合物との比較
Imidazo[1,2-A]pyridine: The parent compound without chlorine substituents.
2,6-Dichloroimidazo[1,2-B]pyridine: A structural isomer with chlorine atoms at different positions.
2,6-Dichloroimidazo[1,2-C]pyridine: Another structural isomer with a different ring fusion pattern.
Uniqueness: 2,6-Dichloroimidazo[1,2-A]pyridine is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of chlorine atoms enhances the compound’s ability to participate in substitution reactions and increases its lipophilicity, improving its interaction with biological membranes and targets .
特性
IUPAC Name |
2,6-dichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTQWRHXALXHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472124 | |
| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-60-9 | |
| Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reaction of 2,6-Dichloroimidazo[1,2-a]pyridine with ribonolactone unique?
A1: The research primarily focuses on the unexpected outcome of the reaction between 2,6-Dichloroimidazo[1,2-a]pyridine and ribonolactone. Instead of the predicted N-ribosylation, the reaction yielded a C-nucleoside, indicating an unusual ribosylation at a carbon atom of the imidazo[1,2-a]pyridine ring []. This unexpected result highlights the complex reactivity of this compound and opens up new possibilities for synthesizing novel C-nucleosides with potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)





![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)


![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI)](/img/structure/B53928.png)


![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

